molecular formula C58H70N4O13 B8104331 Dbco-peg9-dbco

Dbco-peg9-dbco

Cat. No.: B8104331
M. Wt: 1031.2 g/mol
InChI Key: KEUOUDHOMOVWEC-UHFFFAOYSA-N
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Description

Dbco-peg9-dbco: is a polyethylene glycol-based linker used in click chemistry. It contains two dibenzocyclooctyne (DBCO) groups connected by a polyethylene glycol (PEG) spacer arm. This compound is particularly useful in bioorthogonal chemistry, where it facilitates the formation of stable triazole linkages with azide-bearing compounds or biomolecules without the need for a copper catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg9-dbco involves the conjugation of two DBCO groups to a PEG9 spacer. The reaction typically proceeds through the following steps:

    Activation of DBCO: DBCO is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) ester.

    Conjugation to PEG9: The activated DBCO is then reacted with a PEG9 spacer under mild conditions to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of DBCO are activated using NHS ester.

    Large-Scale Conjugation: The activated DBCO is conjugated to PEG9 in large reactors, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Dbco-peg9-dbco primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly efficient and proceeds under mild conditions without the need for a copper catalyst .

Common Reagents and Conditions:

    Reagents: Azide-bearing compounds or biomolecules.

    Conditions: The reaction can be carried out in aqueous or organic solvents at room temperature.

Major Products: The major product formed from the reaction of this compound with azides is a stable triazole linkage. This product is highly stable and can be used in various applications, including bioconjugation and material science .

Scientific Research Applications

Dbco-peg9-dbco has a wide range of applications in scientific research:

    Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules and polymers.

    Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.

    Medicine: Employed in the development of drug delivery systems and diagnostic tools.

    Industry: Used in the production of functionalized materials and surfaces for various industrial applications.

Mechanism of Action

The mechanism of action of Dbco-peg9-dbco involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO groups in the compound react with azide-bearing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioorthogonal chemistry .

Comparison with Similar Compounds

Dbco-peg9-dbco is unique due to its dual DBCO groups and PEG9 spacer, which provide enhanced water solubility and membrane permeability. Similar compounds include:

    Dbco-peg4-dbco: Contains a shorter PEG spacer, resulting in different solubility and permeability properties.

    Dbco-peg12-dbco: Contains a longer PEG spacer, offering different physical and chemical properties.

    Dbco-peg9-amine: Contains an amine group instead of a second DBCO group, providing different reactivity and applications.

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H70N4O13/c63-55(59-25-21-57(65)61-45-51-13-3-1-9-47(51)17-19-49-11-5-7-15-53(49)61)23-27-67-29-31-69-33-35-71-37-39-73-41-43-75-44-42-74-40-38-72-36-34-70-32-30-68-28-24-56(64)60-26-22-58(66)62-46-52-14-4-2-10-48(52)18-20-50-12-6-8-16-54(50)62/h1-16H,21-46H2,(H,59,63)(H,60,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUOUDHOMOVWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H70N4O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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